molecular formula C3H6BrNO3S B1582212 2-Bromo-n-(methylsulfonyl)acetamide CAS No. 59504-75-5

2-Bromo-n-(methylsulfonyl)acetamide

Cat. No. B1582212
CAS RN: 59504-75-5
M. Wt: 216.06 g/mol
InChI Key: XHHLSUHCWZXRQI-UHFFFAOYSA-N
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Description

  • Storage : It should be sealed and stored in a dry environment at room temperature .

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(methylsulfonyl)acetamide consists of a bromine atom attached to the nitrogen of the acetamide group. The sulfonyl group (SO₂) is also linked to the methyl group. Refer to the chemical structure diagram for a visual representation .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Activity : A study explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, leading to the synthesis of compounds with significant antimicrobial activity (Fahim & Ismael, 2019).

COX-2 Inhibition and Analgesic Activity

  • COX-2 Inhibition : Research on methylsulfonyl and sulfamoyl acetamides and ethyl acetates revealed their potential as selective cyclooxygenase-2 (COX-2) inhibitors. This study highlighted the desirable analgesic activity of these compounds in vivo (Consalvi et al., 2015).

Enzyme Inhibition Studies

  • α-Glucosidase and Acetylcholinesterase Inhibition : A 2019 study synthesized new sulfonamides with benzodioxane and acetamide moieties, investigating their potential as enzyme inhibitors. The compounds exhibited significant inhibition against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).

Chemical Synthesis and Characterization

  • Chromatographic Separation : A study utilized packed column supercritical fluid chromatography for separating bromosulfone from process-related impurities, highlighting the importance of this method in chemical analysis (Xu et al., 2002).

Catalysis and Polymerization

  • Use in Atom Transfer Radical Polymerization : Amide group-containing polar solvents, including those with acetamide, were studied as ligands for iron-catalyzed atom transfer radical polymerizations of methyl methacrylate. This research contributes to our understanding of polymer chemistry and catalysis (Zhou et al., 2015).

Safety And Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

: 2-Bromo-N-methylacetamide | Sigma-Aldrich : 2-Bromo-N-(methylsulfonyl)acetamide | ChemSpider

properties

IUPAC Name

2-bromo-N-methylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6BrNO3S/c1-9(7,8)5-3(6)2-4/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHLSUHCWZXRQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294543
Record name 2-bromo-n-(methylsulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-(methylsulfonyl)acetamide

CAS RN

59504-75-5
Record name NSC96997
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96997
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromo-n-(methylsulfonyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-Methylsulfonylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium hydride (1.68 g×60% ) was added to a stirred solution of methanesulfonamide (2.0 g) in dry tetrahydrofuran (20 ml) at room temperature. The resulting solution was stirred at room temperature for 1 hour, as which time it was treated with a solution of bromoacetyl bromide (4.2 g) in dry tetrahydrofuran (10 ml). After 1 hour the solvent was removed under reduced pressure and the residue taken up in water and acidified to pH3. The acidic solution was extracted into ethyl acetate, dried (MgSO4), filtered and the solvent removed under reduced pressure. Recrystallisation from isopropanol afforded the product as white needles: mp 112°-114° C.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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